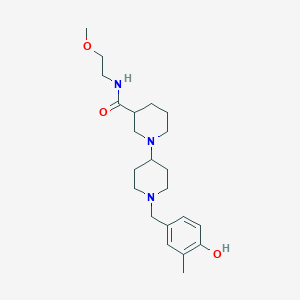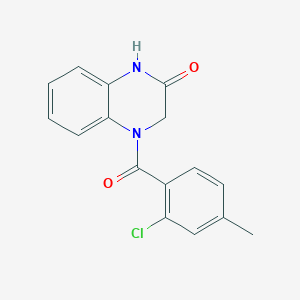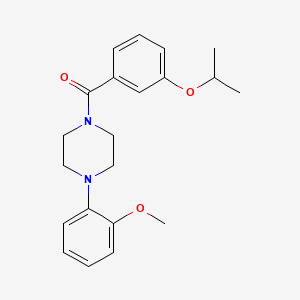![molecular formula C19H19ClFN3O2 B5317710 4-chloro-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzamide](/img/structure/B5317710.png)
4-chloro-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzamide, also known as FCWAY, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of benzamide derivatives and is commonly used as a radioligand in neuroimaging studies.
作用機序
4-chloro-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzamide acts as a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor family. The 5-HT1A receptor is widely distributed in the central nervous system and plays a crucial role in the regulation of mood, anxiety, and stress response. By blocking the activity of the 5-HT1A receptor, this compound can modulate the levels of serotonin in the brain and affect various physiological and behavioral responses.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on various physiological and behavioral processes. It has been reported to reduce anxiety-like behavior in animal models and improve cognitive function in humans. This compound has also been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response. Additionally, this compound has been shown to affect the activity of other neurotransmitter systems such as dopamine and noradrenaline.
実験室実験の利点と制限
One of the main advantages of using 4-chloro-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzamide as a radioligand is its high affinity and selectivity for the 5-HT1A receptor. This allows for accurate and reliable measurements of receptor density and distribution in the brain. However, this compound has a relatively short half-life, which limits its use in longitudinal studies. Additionally, this compound has a high lipophilicity, which can lead to non-specific binding and affect the accuracy of the results.
将来の方向性
There are several future directions for the use of 4-chloro-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzamide in scientific research. One area of interest is the investigation of the role of 5-HT1A receptors in the pathophysiology of various psychiatric disorders. This compound can be used to study the changes in receptor density and distribution in response to pharmacological treatments and help identify potential targets for new drug development. Another area of research is the development of new radioligands with improved properties such as longer half-life and lower lipophilicity. These advancements can improve the accuracy and reliability of neuroimaging studies and lead to a better understanding of the brain and its functions.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research. It is commonly used as a radioligand in neuroimaging studies to investigate the serotonin 5-HT1A receptor in the brain. This compound has high affinity and selectivity for the 5-HT1A receptor and has been shown to have significant impacts on various physiological and behavioral processes. Despite its advantages, this compound has limitations that need to be addressed in future research. Overall, this compound is a valuable tool in scientific research and has the potential to contribute to the development of new treatments for various psychiatric disorders.
合成法
The synthesis of 4-chloro-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzamide involves the reaction of 4-chlorobenzoyl chloride with 2-(4-(2-fluorophenyl)piperazin-1-yl)acetic acid in the presence of triethylamine. The resulting product is then treated with hydrochloric acid to obtain this compound as a white solid.
科学的研究の応用
4-chloro-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzamide has been extensively used in neuroimaging studies to investigate the serotonin 5-HT1A receptor in the brain. It has high affinity and selectivity for the 5-HT1A receptor and is commonly used as a radioligand in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. This compound has also been used to study the role of 5-HT1A receptors in various psychiatric disorders such as depression, anxiety, and schizophrenia.
特性
IUPAC Name |
4-chloro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O2/c20-15-7-5-14(6-8-15)19(26)22-13-18(25)24-11-9-23(10-12-24)17-4-2-1-3-16(17)21/h1-8H,9-13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUHPUIGPKYZNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-4-chloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5317629.png)
![N-(3-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5317637.png)
![3-(1H-1,2,3-benzotriazol-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B5317653.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-(4-methylphenyl)acetamide](/img/structure/B5317657.png)


![(2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)diethylamine](/img/structure/B5317668.png)
![4-{1-[2-(2,4-dimethoxyphenyl)-1H-imidazol-1-yl]propyl}pyridine](/img/structure/B5317675.png)
![ethyl {2-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5317691.png)
![ethyl 7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5317696.png)
![N~4~-[2-chloro-5-(trifluoromethyl)phenyl]-6-methyl-2,4-pyrimidinediamine](/img/structure/B5317703.png)
![N,5-diethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B5317719.png)

![ethyl 1-[3-(2-cyanophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5317739.png)